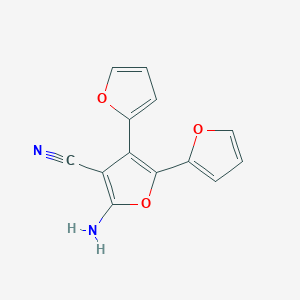
2-Amino-3-ciano-4,5-di(fur-2-il)furano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-cyano-4,5-di(fur-2-yl)furan is an organic compound that belongs to the furan family. It consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound also contains two fur-2-yl groups and a cyano group attached to the furan ring
Aplicaciones Científicas De Investigación
2-Amino-3-cyano-4,5-di(fur-2-yl)furan has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Métodos De Preparación
The synthesis of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan can be achieved through several methods. One common approach involves the reaction of furfural with malononitrile in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions typically include the use of a solvent such as ethanol and a base such as sodium ethoxide. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Análisis De Reacciones Químicas
2-Amino-3-cyano-4,5-di(fur-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the cyano group to an amine group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The amino and cyano groups can undergo substitution reactions with various electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce furan amines .
Mecanismo De Acción
The mechanism of action of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to the inhibition or activation of specific enzymes and receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
2-Amino-3-cyano-4,5-di(fur-2-yl)furan can be compared with other similar compounds, such as:
2-Amino-4,5-dimethyl-3-furancarbonitrile: This compound has a similar structure but contains methyl groups instead of fur-2-yl groups.
2,5-Diamidofurans: These compounds contain amide groups instead of amino and cyano groups.
5-Hydroxymethylfurfural: This compound is a furan derivative with a hydroxymethyl group instead of amino and cyano groups.
The uniqueness of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-7-8-11(9-3-1-5-16-9)12(18-13(8)15)10-4-2-6-17-10/h1-6H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSOEAGWZLHBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351930 |
Source


|
| Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24386-17-2 |
Source


|
| Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)
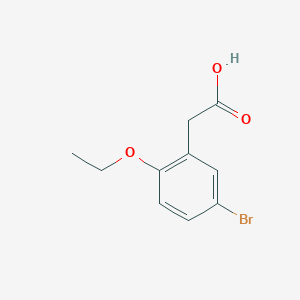
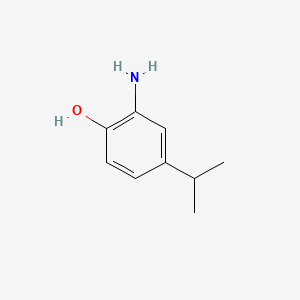
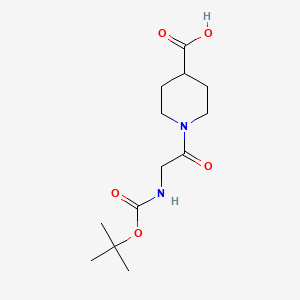
![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)
![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)
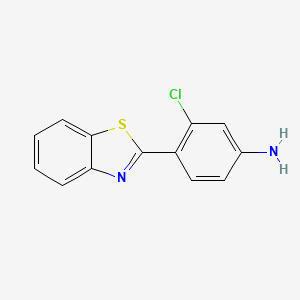
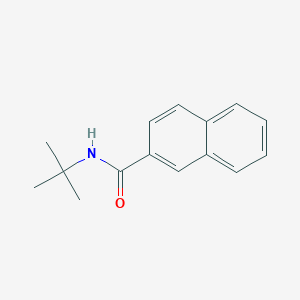
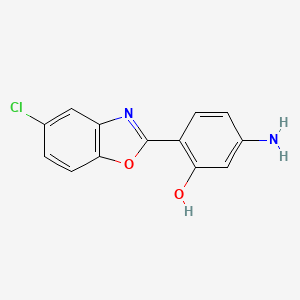
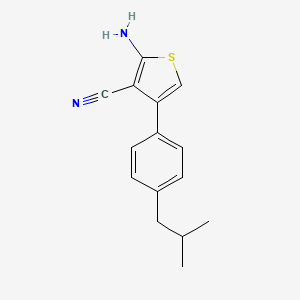
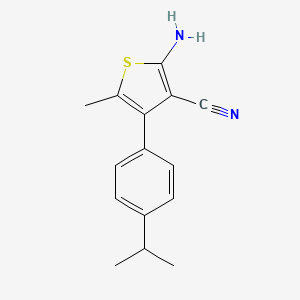
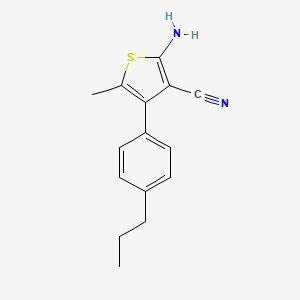
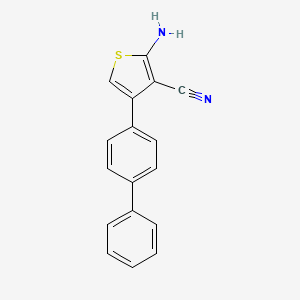
![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)
